molecular formula C7H6N2 B1195680 Pyrazolo[1,5-a]pyridine CAS No. 274-56-6

Pyrazolo[1,5-a]pyridine

Cat. No. B1195680
CAS RN: 274-56-6
M. Wt: 118.14 g/mol
InChI Key: DVUBDHRTVYLIPA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds, extensively studied due to its relevance in synthetic and medicinal chemistry. Its discovery dates back to 1948, and since then, it has been significant from both a synthetic and biological viewpoint (Priya, Nandhakumar, & Roopan, 2020).

Synthesis Analysis

Various methods for synthesizing functionalized Pyrazolo[1,5-a]pyridines have been developed, including the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds, which proceed under metal-free conditions at room temperature (Ravi et al., 2017). Another approach involves cross-dehydrogenative coupling reactions, offering an efficient method for synthesizing uniquely substituted derivatives of this compound (Behbehani & Ibrahim, 2019).

Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine derivatives has been characterized through various spectroscopic techniques. For instance, X-ray crystallography has been used to determine the spatial structure of some derivatives, revealing coplanar aromatic rings allowing for conjugation (Yang et al., 2011).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyridines undergo various chemical reactions, including regioselective metalation and functionalization, leading to polysubstituted heterocycles (Balkenhohl et al., 2018). These reactions are crucial in modifying the compound for different applications.

Physical Properties Analysis

The physical properties, such as absorption and fluorescence characteristics, of Pyrazolo[1,5-a]pyridine derivatives have been studied. These compounds exhibit distinct absorption peaks and blue fluorescence in dilute solutions, with quantum yields of fluorescence varying depending on the structure (Yang et al., 2011).

Chemical Properties Analysis

The chemical properties of Pyrazolo[1,5-a]pyridine derivatives are influenced by their substituents and structural modifications. For example, different substituents present at various positions can lead to a range of biomedical applications, as seen in the study of Pyrazolo[3,4-b]pyridines (Donaire-Arias et al., 2022).

Scientific Research Applications

  • Synthetic and Medicinal Applications : Priya et al. (2020) discuss the synthetic strategies and reactivity of pyrazolo[1,5-a]pyridine, emphasizing its significant use in medicinal chemistry and drug molecule production. The paper reviews developments and contributions in this field since 2006, highlighting the compound's versatility and ease of preparation (Priya, Nandhakumar, & Roopan, 2020).

  • Fluorescent Probe Development : Zhang et al. (2018) describe the synthesis of a new fluorescent probe based on pyrazolo[1,5-a]pyridine, which was used to monitor pH in cells. This probe exhibited fast response, high quantum yield, and high selectivity and sensitivity (Zhang, Lv, Duan, Dong, & Ge, 2018).

  • Biomedical Applications : A review by Donaire-Arias et al. (2022) covers the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines, a related group of heterocyclic compounds, highlighting their diverse medicinal properties and significant presence in drug discovery (Donaire-Arias et al., 2022).

  • Antitubercular Agents : Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency and potential as lead compounds for antitubercular drug discovery (Tang et al., 2015).

  • Antitumor Applications : Arias-Gómez et al. (2021) discuss the synthesis, functionalization, and anticancer potential of Pyrazolo[1,5-a]pyrimidines, a derivative of Pyrazolo[1,5-a]pyridine, highlighting their significant photophysical properties and potential in material science (Arias-Gómez, Godoy, & Portilla, 2021).

  • Regioselective Functionalization : Balkenhohl et al. (2018) describe the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold, leading to polysubstituted heterocycles, which is significant for the development of diverse compounds (Balkenhohl, Salgues, Hirai, Karaghiosoff, & Knochel, 2018).

  • EP1 Receptor Antagonists : Umei et al. (2017) designed novel pyrazolo[1,5-a]pyridine derivatives as orally active EP1 antagonists, demonstrating their potential in the treatment of overactive bladder (Umei, Nishigaya, Kondo, Tatani, Tanaka, Kohno, & Seto, 2017).

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Moustafa et al. (2022) developed a method for synthesizing 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, which are of significant interest due to their broad spectrum of biological activities (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).

Safety And Hazards

Pyrazolo[1,5-a]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been found to have acute oral toxicity and skin corrosion/irritation. It can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in recent years . This review is planned for the comprehensive discussion about developments, synthesis, and reactivity of pyrazolo [1,5- a ]pyridine, and mainly the contributions after 2006 .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-9-7(3-1)4-5-8-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUBDHRTVYLIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181819
Record name Pyrazolo(1,5-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine

CAS RN

274-56-6
Record name Pyrazolo(1,5-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolo(1,5-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
D Devi Priya, M Nandhakumar… - Synthetic …, 2020 - Taylor & Francis
Pyrazolo[1,5-a]pyridine is one of the important core of nitrogen ring junction heterocyclic compounds. Due to novel and uncomplicated methods, ring junction motifs have an emerging …
Number of citations: 10 www.tandfonline.com
J Tang, B Wang, T Wu, J Wan, Z Tu… - ACS medicinal …, 2015 - ACS Publications
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized as new anti-Mycobacterium tuberculosis (Mtb) agents. The compounds exhibit promising …
Number of citations: 86 pubs.acs.org
D Möller, A Banerjee, TC Uzuneser… - Journal of Medicinal …, 2017 - ACS Publications
1,4-Disubstituted aromatic piperazines are privileged structural motifs recognized by aminergic G protein-coupled receptors. Connection of a lipophilic moiety to the arylpiperazine core …
Number of citations: 55 pubs.acs.org
X Lu, J Tang, S Cui, B Wan, SG Franzblauc… - European Journal of …, 2017 - Elsevier
A series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids were designed and evaluated as novel anti-tubercular agents. The representative hybrid 7 exhibited promising in vitro activity …
Number of citations: 42 www.sciencedirect.com
C Ravi, A Qayum, DC Mohan, SK Singh… - European Journal of …, 2017 - Elsevier
Copper–mediated synthesis of various pyrazolo[1, 5–a]pyridine-3-carboxylates has been described. The biological activities of these molecules have been evaluated against various …
Number of citations: 26 www.sciencedirect.com
A Wang, YZ Liu, Z Shen, Z Qiao, X Ma - Organic Letters, 2022 - ACS Publications
A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds was developed. …
Number of citations: 10 pubs.acs.org
M Balkenhohl, B Salgues, T Hirai, K Karaghiosoff… - Organic …, 2018 - ACS Publications
A regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using Mg- and Zn-TMP bases (TMP = 2,2,6,6-tetramethylpiperidyl) in the presence or absence of BF 3 ·OEt 2 is …
Number of citations: 28 pubs.acs.org
PY Hsiao, R Chang, ACH Sue, JH Chu… - The Journal of …, 2022 - ACS Publications
The synthesis of a range of 3,3′-bipyrazolo[1,5-a]pyridine derivatives via direct cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors is herein presented. This simple …
Number of citations: 4 pubs.acs.org
X Hu, B Wan, Y Liu, J Shen, SG Franzblau… - ACS medicinal …, 2019 - ACS Publications
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives bearing diaryl side chain was designed and synthesized as new antituberculosis agents, aiming to improve the …
Number of citations: 19 pubs.acs.org
X Lu, Z Williams, K Hards, J Tang… - ACS infectious …, 2018 - ACS Publications
Respiration is a promising target for the development of new antimycobacterial agents, with a growing number of compounds in clinical development entering this target space. However…
Number of citations: 71 pubs.acs.org

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